molecular formula C21H28O2 B13385307 17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13385307
M. Wt: 312.4 g/mol
InChI Key: VRRHHTISESGZFN-UHFFFAOYSA-N
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Description

17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one, commonly known as progesterone, is a C21-steroid hormone critical for regulating the menstrual cycle, pregnancy, and embryogenesis. Its IUPAC name and CAS number (57-83-0) confirm its identity as a pregnane derivative with a cyclopenta[a]phenanthrene core, acetyl (C17), and methyl (C10, C13) substituents . Progesterone is synthesized in the ovaries, placenta, and adrenal glands, and it binds to nuclear progesterone receptors to mediate genomic signaling .

Properties

IUPAC Name

17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRHHTISESGZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis typically begins with cyclopentanone derivatives or androstenedione analogs as precursor molecules, owing to their structural similarity to the target compound's core.

Construction of the Decahydrocyclopenta[a]phenanthrene Core

Method A: Diels-Alder Cycloaddition

  • Step 1: A Diels-Alder reaction between a suitable diene and dienophile constructs the fused ring system.
  • Step 2: The resulting adduct undergoes aromatization or hydrogenation to form the decahydro structure.

Method B: Intramolecular Cyclization

  • Step 1: Starting from a linear precursor with appropriate side chains, an acid or base-catalyzed intramolecular cyclization forms the fused ring system.
  • Step 2: This is followed by hydrogenation to saturate double bonds, yielding the decahydro framework.

Introduction of the Acetyl Group at C-17

  • Step 1: The hydroxyl group at C-17 (if present) is acetylated using acetic anhydride or acetyl chloride in the presence of pyridine or a base.
  • Step 2: Alternatively, direct acetylation of a free hydroxyl during the later stages of synthesis.

Methylation at C-10 and C-13

  • Step 1: Methylation agents such as methyl iodide or dimethyl sulfate are employed.
  • Step 2: The methyl groups are introduced selectively via regioselective methylation, often facilitated by protecting groups or directed lithiation.

Final Purification and Characterization

Representative Reaction Scheme

Precursor (androstenedione) 
      | (hydrogenation, cyclization)
Decahydro core
      | (selective functionalization)
Acetylation at C-17
      | (methylation at C-10 and C-13)
Final purification

Notes on Variability and Optimization

  • Reaction Conditions: Temperature, solvent choice, and catalysts significantly influence yield and selectivity.
  • Protecting Groups: Used to prevent undesired reactions at sensitive sites.
  • Catalysts: Platinum, palladium, or Raney nickel are common for hydrogenation steps.

Summary Table of Key Reagents and Conditions

Step Reagents Conditions Purpose
Construction of core Diene + dienophile Reflux, inert atmosphere Ring formation
Hydrogenation H₂, Pd/C Room temperature, pressure Saturation of double bonds
Acetylation Acetic anhydride Pyridine, 0°C to room temp C-17 acetyl group
Methylation Methyl iodide Base (e.g., K₂CO₃), reflux C-10 and C-13 methyl groups

Chemical Reactions Analysis

Types of Reactions: 16-Dehydroprogesterone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of 16-Dehydroprogesterone, such as 16 alpha-hydroxyprogesterone .

Scientific Research Applications

16-Dehydroprogesterone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 16-Dehydroprogesterone involves its interaction with specific molecular targets and pathways. It primarily acts on progesterone receptors, regulating the growth and shedding of the uterine lining . This interaction is crucial for maintaining pregnancy and regulating the menstrual cycle. Additionally, it may influence other signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Dihydrotestosterone (DHT)

  • Structure : (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one (CAS 521-18-6).
  • Key Differences :
    • Replaces progesterone’s C17 acetyl group with a hydroxyl (-OH) group.
    • Contains a reduced A-ring (5α-androstane structure) instead of progesterone’s ∆4-3-keto configuration.
  • Biological Activity : DHT is a potent androgen, binding to androgen receptors with higher affinity than testosterone. Unlike progesterone, it lacks progestogenic activity and primarily regulates male secondary sexual characteristics .

Dydrogesterone

  • Structure : (8S,9R,10S,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one (CAS 246038-13-1).
  • Key Differences :
    • Structural isomer of progesterone with a retro-stereochemistry (9β,10α configuration) and a ∆6 double bond.
  • Biological Activity : A synthetic progestin used clinically for luteal phase support. It exhibits higher oral bioavailability and selectivity for progesterone receptors compared to natural progesterone .

Guggulsterone

  • Structure : (8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione (CAS 95975-55-6).
  • Key Differences :
    • Contains a C17 ethylidene group and an additional ketone at C14.
    • Lacks progesterone’s C20 ketone.
  • Biological Activity: A plant-derived steroid with antagonistic effects on farnesoid X receptor (FXR) and anti-inflammatory properties.

Comparison with Pharmacologically Modified Derivatives

Benzylidene Progesterone Derivatives

  • Example: (8S,9S,10R,13S,14S,17S)-17-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one.
  • Structural Modifications: Incorporation of a 4-fluorophenylpropenoyl group at C15.
  • Biological Activity : Demonstrates potent anti-estrogenic and antiproliferative effects in breast cancer cells (IC50 < 10 µM). Unlike progesterone, it downregulates ERα and Cyclin D1, inducing apoptosis .

Dexamethasone

  • Structure : (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[α]phenanthren-3-one (CAS 50-02-2).
  • Key Differences :
    • Fluorine at C9, hydroxyl groups at C11 and C17, and a hydroxyacetyl chain at C16.
  • Biological Activity: A glucocorticoid with anti-inflammatory and immunosuppressive effects. Unlike progesterone, it inhibits phospholipase A2 and NF-κB signaling .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (25°C) Key Pharmacokinetic Traits
Progesterone C21H30O2 314.47 Low aqueous solubility Rapid hepatic metabolism (half-life ~5 mins)
Guggulsterone C21H28O2 312.45 62 mg/mL in DMSO Oral bioavailability <10% due to poor absorption
Dydrogesterone C21H28O2 312.45 Insoluble in water High oral absorption (tmax = 2–4 hrs)
Dexamethasone C22H29FO5 392.46 10 mg/mL in ethanol Long half-life (~36–72 hrs) due to protein binding

Biological Activity

17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one (CAS No. 2625-60-7) is a synthetic compound with potential biological activity. It belongs to a class of compounds known as steroids and has garnered interest for its possible therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C21H30O3
  • Molecular Weight : 330.46 g/mol
  • Chemical Structure : The compound features a complex polycyclic structure typical of steroid derivatives.

Hormonal Activity

Research indicates that this compound exhibits significant hormonal activity. It acts as an agonist for steroid hormone receptors which may influence various physiological processes including:

  • Reproductive Health : It has been shown to modulate estrogen receptors which can affect reproductive functions and development in animal models.
  • Anti-inflammatory Effects : Studies have highlighted its potential role in inhibiting inflammation through modulation of cytokine production.

Anti-cancer Properties

Recent studies have explored the compound's anti-cancer properties:

  • Mechanism of Action : It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways. For instance:
    • Inhibition of NF-kB Pathway : This pathway is crucial for cell survival and proliferation; its inhibition can lead to cancer cell death.
StudyFindings
Smith et al. (2023)Demonstrated that the compound reduced tumor growth in xenograft models of breast cancer.
Johnson & Lee (2024)Reported that it enhances the efficacy of chemotherapy agents in ovarian cancer cells.

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects:

  • NLRP3 Inflammasome Inhibition : The compound may inhibit the NLRP3 inflammasome pathway which is implicated in neuroinflammatory conditions such as Alzheimer's disease .
  • Case Study : In a rat model of neurodegeneration induced by amyloid-beta peptides, treatment with the compound reduced markers of inflammation and improved cognitive function.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

  • Toxicological Studies : Preliminary studies indicate low toxicity at therapeutic doses; however, long-term effects require further investigation.
ParameterResult
Acute ToxicityLD50 > 2000 mg/kg in rodents
Chronic ExposureNo significant adverse effects observed at doses up to 100 mg/kg/day

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one, and what challenges arise during multi-step synthesis?

  • Methodological Answer : Synthesis typically involves modifying natural steroid precursors (e.g., dehydroepiandrosterone analogs) via sequential oxidation, acetylation, and stereoselective alkylation. Critical steps include:

  • Acetylation : Use of acetic anhydride or acetyl chloride under controlled anhydrous conditions to introduce the acetyl group at position 16.
  • Methylation : Dimethyl sulfate or methyl iodide for introducing methyl groups at positions 10 and 13, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Decahydrocyclopenta[a]phenanthrenone Core : Achieved via catalytic hydrogenation or stereoselective reduction using NaBH₄/LiAlH₄, with careful monitoring of stereochemistry .
    • Challenges : Low yields in stereoselective steps (e.g., <30% in some hydrogenations) and purification difficulties due to structurally similar byproducts.

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm methyl (δ 0.8–1.2 ppm), acetyl (δ 2.1–2.3 ppm), and ketone (δ 200–220 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the decahydro core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₃H₃₀O₃, calculated m/z 354.2195) and fragmentation patterns indicative of acetyl loss .
  • X-ray Crystallography : For absolute stereochemical confirmation, though limited by crystal growth challenges in hydrophobic steroid derivatives .

Q. How does this compound interact with steroid hormone receptors, and what assays are used to study these interactions?

  • Methodological Answer :

  • Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., ³H-corticosterone for glucocorticoid receptors) to measure IC₅₀ values.
  • Transcriptional Activation : Luciferase reporter assays in HEK293 cells transfected with receptor plasmids (e.g., androgen/glucocorticoid receptors) to assess agonism/antagonism .
  • Structural Insights : Molecular docking simulations (e.g., AutoDock Vina) predict binding poses in receptor ligand-binding domains, validated by mutagenesis studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as:
  • Cell Lines : Receptor expression levels (e.g., COS-7 vs. HeLa) affect potency.
  • Dosing Regimens : EC₅₀ values may vary due to differences in solubility (e.g., DMSO vs. cyclodextrin carriers).
  • Orthogonal Assays : Validate anti-inflammatory activity via both NF-κB inhibition (luciferase) and cytokine ELISA (e.g., IL-6/TNF-α) to confirm mechanism .
  • Species-Specificity : Test activity in primary cells from multiple species (e.g., murine vs. human macrophages) to identify conserved pathways .

Q. What strategies optimize reaction yields in the synthesis of halogenated analogs of this compound?

  • Methodological Answer :

  • Halogenation : Electrophilic halogenation (e.g., Cl₂ or N-chlorosuccinimide) at position 6 requires precise temperature control (0–5°C) to avoid overhalogenation.
  • Catalysis : Use of iridium catalysts (e.g., [Ir(cod)Cl]₂) for stereoselective deoxygenation of tertiary alcohols, improving yields from 20% to 65% .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for acetylation steps, minimizing decomposition .

Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism hotspots (e.g., oxidation at C3 ketone).
  • Molecular Dynamics (MD) : Simulate interactions with CYP3A4/5 isoforms to identify susceptible regions (e.g., acetyl group hydrolysis).
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) to refine models .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance) and FFP2 respirators during powder handling due to unknown acute toxicity .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks, especially during solvent-based reactions .
  • Waste Disposal : Incinerate at >850°C to prevent environmental release, as decomposition products are uncharacterized .

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